trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride
Description
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride is a nickel-based organometallic complex with a trans-configuration. It features two dicyclohexylphenylphosphine ligands, a 2-methylphenyl group, and a chloride counterion. The compound is synthesized via Grignard reagent addition, where o-tolylmagnesium chloride reacts with a nickel precursor in tetrahydrofuran (THF) at 0°C, yielding a purple powder with high purity (97%) . Its molecular formula is C36H54Cl2NiP2, and it has a molecular weight of 678.36 g/mol . This air-stable complex is primarily used in homogeneous catalysis, particularly in cross-coupling reactions, due to its robust electronic and steric properties .
Properties
Molecular Formula |
C43H63ClNiP2+ |
|---|---|
Molecular Weight |
736.1 g/mol |
IUPAC Name |
chloronickel;dicyclohexyl(phenyl)phosphanium;methylbenzene |
InChI |
InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p+1 |
InChI Key |
AZIUZLQIIYMUOE-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |
Origin of Product |
United States |
Preparation Methods
The synthesis of trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride typically involves the reaction of dicyclohexylphenylphosphine with nickel(II) chloride and 2-methylphenyl under an inert atmosphere . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at room temperature. The product is then purified through recrystallization .
Chemical Reactions Analysis
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: is primarily used as a catalyst in cross-coupling reactions . It undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the nickel center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another on the nickel center.
Common reagents used in these reactions include aryl halides , alkyl halides , and organometallic reagents such as Grignard reagents . The major products formed from these reactions are typically biaryl compounds and alkyl-aryl compounds .
Scientific Research Applications
Catalytic Applications
-
Cross-Coupling Reactions :
- Suzuki Reaction : This compound is utilized as a precatalyst for Suzuki cross-coupling reactions, which involve the coupling of aryl or vinyl boronic acids with halides or pseudohalides. The presence of phosphine ligands increases the electron density on the nickel center, facilitating nucleophilic attacks on electrophiles .
- Negishi Reaction : Similarly, it plays a role in Negishi cross-coupling reactions, allowing for the formation of carbon-carbon bonds between organozinc reagents and organic halides .
- Functional Group Tolerance :
- Ligand Exchange Reactions :
Case Studies
Several studies have highlighted the effectiveness of this compound in practical applications:
- In one study, this nickel complex was successfully employed in the synthesis of biaryl compounds through Suzuki coupling reactions under mild conditions, demonstrating its efficiency and robustness as a catalyst .
- Another research highlighted its ability to facilitate cross-coupling reactions with high selectivity and yield, making it an attractive alternative to more expensive palladium-based catalysts .
Mechanism of Action
The mechanism by which trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride exerts its catalytic effects involves several key steps:
Oxidative Addition: The nickel center undergoes oxidative addition with an aryl or alkyl halide, forming a nickel(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent, such as a Grignard reagent, to form a new nickel complex.
Reductive Elimination: The final step involves reductive elimination, where the desired product is formed, and the nickel center is regenerated to its original oxidation state.
Comparison with Similar Compounds
Key Observations:
Ligand Effects: The dicyclohexylphenylphosphine ligand in the target compound provides greater steric bulk compared to triphenylphosphine or diphenylphosphino propane, enhancing stability and selectivity in catalytic cycles .
Synthetic Efficiency :
- Both the target compound and its tricyclohexylphosphine analog () achieve 97% yield , suggesting robust synthetic protocols for bulky phosphine ligands .
Hazard Profile: Nickel phosphine complexes universally exhibit carcinogenic (H350) and skin/eye irritation risks. However, triphenylphosphine-based complexes (e.g., ) show additional aquatic toxicity (H410), limiting their environmental compatibility .
Catalytic Performance and Industrial Relevance
- Target Compound : Demonstrates superior air stability and activity in nickel(0)-catalyzed reactions, enabling applications in pharmaceutical intermediates and fine chemical synthesis .
- [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride: Preferred for reactions requiring flexible ligand geometry but suffers from lower thermal stability .
Biological Activity
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride, often referred to as a nickel(II) complex, is an organometallic compound notable for its applications in catalysis and potential biological activity. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by case studies and research findings.
- Molecular Formula : C₄₃H₅₉ClNiP₂
- CAS Number : 1419179-26-2
- Molar Mass : 732.02 g/mol
- Appearance : Yellow powder
- Melting Point : 150°C (decomposes)
Nickel complexes can interact with biological macromolecules, influencing various biochemical pathways. The phosphine ligands in this compound may enhance its reactivity and selectivity towards specific biological targets. The following mechanisms are proposed based on related nickel complexes:
- Catalytic Activity : Nickel complexes are known for catalyzing cross-coupling reactions which can be significant in drug synthesis.
- Enzyme Inhibition : Some nickel complexes have shown potential as enzyme inhibitors, affecting metabolic pathways.
- Metal Ion Interaction : Nickel ions can mimic essential metal ions in biological systems, potentially disrupting normal cellular functions.
Study 1: Catalytic Applications
A study published in the Journal of Organometallic Chemistry highlighted the use of nickel(II) complexes, including this compound, as catalysts in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial in synthesizing pharmaceuticals and agrochemicals due to their efficiency in forming carbon-carbon bonds .
Study 2: Toxicological Assessments
Research assessing the toxicity of various nickel compounds indicated that organometallic nickel complexes can exhibit cytotoxic effects on cancer cell lines. For instance, a study found that certain nickel phosphine complexes induced apoptosis in human cancer cells, suggesting a potential role in cancer therapy .
Study 3: Interaction with Biomolecules
Investigations into the interactions between nickel complexes and biomolecules have revealed that these compounds can bind to proteins and nucleic acids, potentially altering their function. This binding affinity may lead to novel therapeutic strategies targeting specific diseases .
Data Table: Summary of Biological Activity Studies
| Study | Focus | Findings |
|---|---|---|
| 1 | Catalytic Reactions | Efficient catalyst for Suzuki-Miyaura reactions; potential for drug synthesis |
| 2 | Toxicity | Induced apoptosis in cancer cell lines; suggests therapeutic potential |
| 3 | Biomolecular Interaction | Binding to proteins/nucleic acids; possible alteration of biological functions |
Q & A
Q. What are the standard synthetic protocols for preparing trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride, and how is its purity verified?
The compound is typically synthesized via ligand substitution reactions using nickel precursors like bis(1,5-cyclooctadiene)nickel(0) and phosphine ligands. Purification involves recrystallization from anhydrous solvents (e.g., dichloromethane/hexane). Purity is confirmed using elemental analysis (C, H, Ni, Cl) and spectroscopic methods (³¹P NMR to verify ligand coordination and absence of free phosphine). High-performance liquid chromatography (HPLC) under inert conditions ensures no degradation products .
Q. What are the primary catalytic applications of this nickel complex in organic synthesis?
This complex is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura, Kumada) due to its ability to stabilize low oxidation states of nickel, facilitating oxidative addition and transmetallation steps. It is particularly effective in aryl-aryl bond formation under mild conditions. Methodologically, reactions are conducted in anhydrous THF or toluene at 60–80°C, with Grignard or organozinc reagents as nucleophiles .
Q. What safety precautions are critical when handling this compound in the laboratory?
The complex is air-sensitive and may decompose upon exposure to moisture, releasing toxic nickel compounds. Use gloveboxes or Schlenk lines for manipulation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory. Waste disposal must follow regulations for heavy metals, and spills should be neutralized with chelating agents (e.g., EDTA) before cleanup .
Advanced Research Questions
Q. How does the steric bulk of dicyclohexylphenylphosphine ligands influence the catalytic activity and selectivity of this nickel complex?
The bulky phosphine ligands create a distorted square-planar geometry around the nickel center, enhancing selectivity for sterically hindered substrates. For example, in C–H activation reactions, the ligands prevent undesired β-hydride elimination by blocking axial coordination sites. Comparative studies with less bulky ligands (e.g., triphenylphosphine) show reduced yields in coupling reactions involving ortho-substituted aryl halides .
Q. What experimental strategies can reconcile contradictions in reported catalytic efficiencies across different studies?
Discrepancies often arise from variations in solvent polarity, temperature, or trace oxygen/water content. Systematic reproducibility studies should include:
- Strict control of reaction atmosphere (argon vs. nitrogen).
- Standardization of substrate ratios (e.g., Ni:substrate = 1:100).
- Use of internal standards (e.g., mesitylene) in GC-MS to quantify yields. Spectroscopic monitoring (UV-Vis, EPR) of the nickel species during catalysis can identify active intermediates and deactivation pathways .
Q. How does the speciation of this nickel complex change under hydrothermal conditions, and what are the implications for high-temperature catalysis?
UV-Vis spectroscopic studies in chloride-rich solutions (0–3 M NaCl) show that at temperatures >150°C, the complex dissociates into [NiCl₃]⁻ and [NiCl₄]²⁻ species, reducing catalytic activity. Thermodynamic modeling (using HKF equations) predicts dominance of [NiCl₂(H₂O)₂] at intermediate temperatures (100–200°C). Researchers should pre-equilibrate reaction mixtures at target temperatures to avoid kinetic artifacts .
Q. What advanced characterization techniques are required to resolve ambiguities in the compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) is definitive for determining bond lengths and angles, confirming the trans configuration of phosphine ligands. Powder XRD can assess batch consistency, while X-ray absorption spectroscopy (XAS) probes electronic structure (e.g., Ni K-edge for oxidation state). Pair distribution function (PDF) analysis is recommended for amorphous byproducts .
Q. How can researchers mitigate ligand decomposition during prolonged catalytic cycles?
Phosphine oxidation is a common degradation pathway. Strategies include:
- Adding stoichiometric reductants (e.g., Zn powder) to regenerate Ni(0).
- Using chelating ligands (e.g., bidentate phosphines) to enhance stability.
- Conducting reactions under rigorously anaerobic conditions (e.g., Cu-tube reactors). Post-reaction ³¹P NMR of the reaction mixture quantifies free ligand vs. intact complex .
Methodological Notes
- Synthesis Optimization : Replace chloride counterions with non-coordinating anions (e.g., BArF₄⁻) to enhance solubility in nonpolar solvents .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to capture fast ligand exchange steps (millisecond resolution) .
- Computational Support : DFT calculations (B3LYP/LANL2DZ) model reaction pathways, identifying rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
